N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and conducting cell division .
Mode of Action
This compound interacts with its target, tubulin, by inhibiting its polymerization . This disruption of tubulin polymerization affects the formation and stability of microtubules, which are essential for cell division and intracellular transport .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . This disruption can lead to cell cycle arrest, specifically at the G2/M phase .
Result of Action
The result of this compound’s action is the inhibition of cell division due to disruption of microtubule dynamics . This can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . This interaction occurs through binding to the switch region of the enzyme, thereby inhibiting its activity . Additionally, it exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cellular Effects
This compound influences various cellular processes. It affects cell function by inhibiting bacterial RNA polymerase, leading to a decrease in RNA synthesis and subsequent protein production . This inhibition disrupts cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound has also shown cytotoxicity against certain cell lines, indicating its potential use in targeting specific cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the switch region of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This inhibition leads to a cascade of effects, including enzyme inhibition, changes in gene expression, and disruption of cellular processes. The compound’s ability to interact with specific binding sites on enzymes highlights its potential as a targeted biochemical agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable option for long-term biochemical applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause cytotoxicity and adverse effects on cellular function . Understanding the dosage thresholds and potential toxic effects is essential for optimizing its use in biochemical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect its accumulation and distribution, influencing its overall efficacy. Understanding the transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide group. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
Introduction of the Phenoxybenzamide Group: The resulting thiazole intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and may exhibit similar biological activities.
Uniqueness
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to the specific combination of the 2,4-dimethoxyphenyl group and the phenoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives or phenoxybenzamides.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-28-19-12-13-20(22(14-19)29-2)21-15-31-24(25-21)26-23(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZDJOUCAAHXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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